Pumosetrag hydrochloride

Gastroesophageal Reflux Disease Acid Reflux 5-HT3 Partial Agonist

Procure Pumosetrag hydrochloride as the only clinically evaluated 5-HT3 partial agonist with human pharmacodynamic data showing delayed liquid gastric emptying (p=0.005) while simultaneously accelerating small intestinal transit (p=0.038) and stimulating fasting antroduodenal motor complexes (p<0.001). Unlike 5-HT4 agonists or 5-HT3 antagonists, this compound offers a unique mechanistic fingerprint essential for dissecting region-specific 5-HT3 receptor function in GI motility research. Phase II clinical data demonstrate dose-dependent acid reflux reduction and 54% IBS-C response rate (1.4 mg t.i.d.) for translational study benchmarking against prokinetic agents. Its pronounced species- and region-specific efficacy—lower than 5-HT in rat jejunum/ileum, greater than 5-HT in guinea pig intestine—provides a defined experimental system for validating translational GI models.

Molecular Formula C15H18ClN3O2S
Molecular Weight 339.8 g/mol
CAS No. 194093-42-0
Cat. No. B1679867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePumosetrag hydrochloride
CAS194093-42-0
Synonyms(R)-N-(3-quinuclidinyl)-7-oxo-dihydrothieno(3,2b)pyridine-6-carboxamide hydrochloride
DPP-733
MKC-733
Pumosetrag
Molecular FormulaC15H18ClN3O2S
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl
InChIInChI=1S/C15H17N3O2S.ClH/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18;/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20);1H/t12-;/m0./s1
InChIKeyXGVADZZDFADEOO-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pumosetrag Hydrochloride (CAS 194093-42-0): A 5‑HT3 Receptor Partial Agonist for Investigational Use in GI Motility Disorders


Pumosetrag hydrochloride (MKC‑733; DDP‑733) is an orally available, small‑molecule 5‑HT3 receptor partial agonist. It was developed by Mitsubishi Pharma and subsequently licensed to Dynogen Pharmaceuticals for the potential treatment of irritable bowel syndrome with constipation (IBS‑C) and nocturnal gastroesophageal reflux disease (GERD). Preclinical studies demonstrate that pumosetrag acts as a partial agonist at the 5‑HT3 receptor, with pronounced species‑ and region‑specific functional effects in the gastrointestinal tract [REFS‑1]. In human studies, it delays liquid gastric emptying, stimulates fasting antroduodenal migrating motor complexes, and accelerates small intestinal transit [REFS‑2]. The compound has been evaluated in Phase II clinical trials for IBS‑C and GERD, with publicly reported data on acid reflux event reduction and overall clinical response rates [REFS‑3][REFS‑4].

Why Closely Related 5‑HT3 Modulators or Prokinetics Cannot Substitute for Pumosetrag Hydrochloride in Research


Pumosetrag hydrochloride is not a generic prokinetic agent; its pharmacological profile as a selective 5‑HT3 partial agonist distinguishes it from other gastrointestinal motility modulators. While many clinically used prokinetics target the 5‑HT4 receptor (e.g., tegaserod, prucalopride, mosapride) or act as 5‑HT3 antagonists (e.g., ondansetron), pumosetrag exerts its effects through partial agonism at the 5‑HT3 receptor. This mechanistic distinction translates into a unique functional fingerprint: in humans, pumosetrag delays liquid gastric emptying while simultaneously accelerating small intestinal transit and stimulating fasting antroduodenal motor complexes [REFS‑1]. This specific combination of effects is not replicated by 5‑HT4 agonists, which typically accelerate gastric emptying, nor by 5‑HT3 antagonists, which slow both gastric and small bowel transit. Furthermore, pumosetrag displays marked species‑ and region‑specific efficacy differences—acting as a partial agonist with lower efficacy than 5‑HT in rat jejunum and ileum, but exhibiting greater potency and efficacy than 5‑HT in guinea pig intestine [REFS‑2]. Consequently, substitution with other 5‑HT3 ligands or 5‑HT4 prokinetics would yield a fundamentally different physiological and pharmacological outcome, underscoring the need for compound‑specific procurement in targeted research programs.

Quantitative Differentiation Evidence for Pumosetrag Hydrochloride: Head‑to‑Head and Cross‑Study Comparisons


Reduction in Acid Reflux Episodes in GERD Patients: Pumosetrag vs. Placebo

In a randomized, double‑blind, placebo‑controlled pharmacodynamic study of 223 patients with GERD, pumosetrag at oral doses of 0.2 mg, 0.5 mg, and 0.8 mg significantly reduced the number of acid reflux episodes compared to placebo. The effect was dose‑dependent, with the 0.5 mg dose showing the greatest numerical reduction [REFS‑1].

Gastroesophageal Reflux Disease Acid Reflux 5-HT3 Partial Agonist

Overall Clinical Response in IBS‑C: Pumosetrag 1.4 mg t.i.d. vs. Placebo

In a Phase IIa proof‑of‑concept trial in patients with constipation‑predominant irritable bowel syndrome (IBS‑C), pumosetrag at a dose of 1.4 mg three times daily (t.i.d.) produced a substantially higher overall clinical response rate than placebo. The response rate in the active arm was more than three‑fold greater than that observed with placebo [REFS‑1].

Irritable Bowel Syndrome with Constipation Clinical Response Rate 5-HT3 Partial Agonist

Acceleration of Small Intestinal Transit: Pumosetrag 4 mg vs. Placebo

In a randomized, double‑blind, crossover study in 16 healthy male volunteers, oral pumosetrag (MKC‑733) at a single dose of 4 mg significantly accelerated small intestinal transit compared to placebo, as measured by gamma‑scintigraphy. This effect was accompanied by a concurrent delay in liquid gastric emptying [REFS‑1].

Gastrointestinal Motility Small Intestinal Transit 5-HT3 Agonist

Delayed Liquid Gastric Emptying: Pumosetrag vs. Placebo in Humans

The same randomized crossover study (n=16) that demonstrated accelerated small intestinal transit also revealed a significant delay in liquid gastric emptying following a 4 mg oral dose of pumosetrag. This effect was confirmed by two independent imaging modalities: gamma‑scintigraphy and echoplanar magnetic resonance imaging (MRI) [REFS‑1].

Gastric Emptying Gastrointestinal Motility 5-HT3 Agonist

Species‑ and Region‑Specific Efficacy: Pumosetrag vs. Endogenous 5‑HT

In vitro contractility studies in isolated intestinal tissues reveal that pumosetrag (MKC‑733) displays striking species‑ and region‑specific differences in efficacy and potency compared to the endogenous full agonist serotonin (5‑HT). In rat tissues, pumosetrag acts as a lower‑efficacy partial agonist in most regions, whereas in guinea pig intestine it exhibits greater potency and efficacy than 5‑HT [REFS‑1].

5-HT3 Receptor Partial Agonist Species Differences

Mechanistic Specificity: Pumosetrag Effects Blocked by 5‑HT3 Antagonist Ondansetron

The prokinetic and contractile effects of pumosetrag in rat and guinea pig intestinal tissues are completely inhibited by the selective 5‑HT3 receptor antagonist ondansetron. This confirms that pumosetrag exerts its biological activity exclusively through agonism at the 5‑HT3 receptor, distinguishing it from agents with mixed receptor pharmacology (e.g., mosapride, cisapride) [REFS‑1].

5-HT3 Receptor Pharmacology Ondansetron

Optimal Research and Industrial Application Scenarios for Pumosetrag Hydrochloride (CAS 194093-42-0)


Investigational Studies of 5‑HT3 Partial Agonism in GERD

Pumosetrag is the only 5‑HT3 partial agonist with publicly available clinical trial data demonstrating a significant, dose‑dependent reduction in acid reflux episodes in GERD patients [REFS‑1]. Research programs focused on novel mechanisms for reflux control—particularly those seeking to reduce transient lower esophageal sphincter relaxations (TLESRs) or acid exposure without directly increasing LES pressure—should consider pumosetrag as a reference compound. The available dose‑response data (0.2 mg to 0.8 mg) provide a framework for designing preclinical or early‑phase clinical studies exploring 5‑HT3‑mediated modulation of reflux.

Preclinical and Clinical Research in Constipation‑Predominant Irritable Bowel Syndrome (IBS‑C)

Pumosetrag has been evaluated in Phase II trials for IBS‑C, with a reported overall clinical response rate of 54% at 1.4 mg t.i.d. versus 15% for placebo [REFS‑1][REFS‑2]. This quantitative efficacy signal, combined with human pharmacodynamic data showing accelerated small intestinal transit [REFS‑3], makes pumosetrag a valuable tool for comparative studies against other prokinetic agents (e.g., 5‑HT4 agonists such as prucalopride or tegaserod). It is particularly suited for research aiming to dissect the relative contributions of 5‑HT3 vs. 5‑HT4 receptor pathways to colonic and small bowel motility in constipation‑predominant disorders.

Mechanistic Investigations of Bidirectional GI Motility Modulation

Pumosetrag's unique pharmacodynamic signature—delaying liquid gastric emptying (p = 0.005) while simultaneously accelerating small intestinal transit (p = 0.038) and stimulating fasting antroduodenal motor complexes (p < 0.001) [REFS‑1]—makes it an indispensable tool for studies examining region‑specific 5‑HT3 receptor function in the human GI tract. No other clinically evaluated 5‑HT3 ligand or prokinetic agent exhibits this precise combination of effects. Research programs focused on understanding the neural and myogenic control of gastric accommodation, pyloric function, and intestinal peristalsis will find pumosetrag uniquely informative as a pharmacological probe.

Species‑Specific Pharmacology and Preclinical Model Selection

The pronounced species‑ and region‑specific efficacy of pumosetrag—lower efficacy than 5‑HT in rat jejunum/ileum, similar efficacy in rat proximal colon, and greater efficacy than 5‑HT in guinea pig intestine [REFS‑1]—provides a defined experimental system for studying interspecies differences in 5‑HT3 receptor pharmacology. Researchers using pumosetrag as a tool compound must account for these differences when selecting animal models and interpreting in vivo findings. It is particularly valuable for studies aimed at understanding the structural and functional basis of species‑dependent 5‑HT3 receptor responses, and for validating translational models of GI motility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pumosetrag hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.